Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-

Catalog No.
S918664
CAS No.
122430-79-9
M.F
C24H31N3O3Si
M. Wt
437.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethyl...

CAS Number

122430-79-9

Product Name

Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-

Molecular Formula

C24H31N3O3Si

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C24H31N3O3Si/c1-16(2)15-31-11-7-10-30-18-12-19(24(3,4)5)23(28)22(14-18)27-25-20-9-8-17(29-6)13-21(20)26-27/h8-9,12-15,28H,7,10-11H2,1-6H3

InChI Key

YNFOXWURKGXGJR-UHFFFAOYSA-N

SMILES

CC(=C[Si]CCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C)C

Canonical SMILES

CC(=C[Si]CCCOC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)OC)O)C(C)(C)C)C
  • This compound appears to be a derivative of a hindered phenol (due to the presence of two bulky 1,1-dimethylethyl groups) with various functional groups attached.
  • The origin and specific significance in scientific research are unclear at this point.
  • The presence of a benzotriazole group suggests it might be related to UV absorbers or light stabilizers, but this is speculation without further information.

Molecular Structure Analysis

  • Key features:
    • Hindered phenol with two 1,1-dimethylethyl groups.
    • Benzotriazole group, potentially for UV absorption.
    • Methoxy group (OCH3) attached to the benzotriazole, likely affecting its electronic properties.
    • A propoxy chain with a vinyldimethylsilyl group (CH2=CHSi(CH3)2) attached.

Chemical Reactions Analysis

  • Due to the lack of specific information on this compound, it's difficult to discuss its synthesis, decomposition, or other relevant reactions.
  • However, general synthetic methods for hindered phenols and benzotriazole derivatives can be explored in organic chemistry textbooks or scientific databases.

Physical And Chemical Properties Analysis

  • No data is available for specific properties like melting point, boiling point, or solubility.
  • Based on the structure, we can predict some properties:
    • The bulky groups likely decrease solubility in water but increase solubility in organic solvents.
    • The presence of the phenol group suggests some degree of acidity.
  • UV absorption (due to the benzotriazole group)
  • Light stabilization (by absorbing UV radiation and protecting other molecules from degradation)
  • Interaction with specific biological targets (if applicable in a biological context)
  • No data is available on the safety or hazards associated with this compound.
  • General safety precautions should be followed when handling unknown compounds, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

Further Exploration

  • Scientific databases like SciFinder or Reaxys can be used to search for similar compounds and potentially find related research articles that might shed light on the properties and applications of this specific molecule [, ].
  • Patent databases might also be helpful if this compound is related to a specific industrial application [].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

437.21346839 g/mol

Monoisotopic Mass

437.21346839 g/mol

Heavy Atom Count

31

Dates

Modify: 2023-08-15

Explore Compound Types